Tranexamic acid isobenzedrine ester

Antifibrinolytic Plasminogen activation inhibition Fibrinolysis

IB-AMCA is a chimeric tranexamic acid–isobenzedrine ester with superior antifibrinolytic potency vs. generic TXA in plasminogen activation assays. Molar-equivalent TXA substitution underestimates achievable inhibition and forfeits the isobenzedrine-driven catecholaminergic dimension. Unlike TXA or EACA, IB-AMCA shows no paradoxical low-concentration activation, ensuring reliable dose-response data. Its dual-target architecture enables pharmacological dissection of hemostatic–catecholaminergic crosstalk in neurovascular, TBI, and cerebral hemorrhage models—impossible with any single-mechanism antifibrinolytic. Procure IB-AMCA when both potency advantage and bifunctional probing capability are required.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 124505-25-5
Cat. No. B051968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranexamic acid isobenzedrine ester
CAS124505-25-5
Synonyms4-(aminomethyl)cyclohexane carboxylic acid 1,4-hydroxylphenylpropylamine ester
IB-AMCA
tranexamic acid isobenzedrine este
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCCN
InChIInChI=1S/C17H26N2O2/c18-11-1-2-13-5-9-16(10-6-13)21-17(20)15-7-3-14(12-19)4-8-15/h5-6,9-10,14-15H,1-4,7-8,11-12,18-19H2
InChIKeyMPGGRDKUPMOSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tranexamic Acid Isobenzedrine Ester (CAS 124505-25-5): Chemical Identity, Pharmacophore Rationale, and Reference Baseline


Tranexamic acid isobenzedrine ester (IB-AMCA; CAS 124505-25-5) is a synthetic chimeric molecule with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol [1]. The compound is formally classified as a tranexamic acid analog and derivative within the MeSH supplementary concept hierarchy [1]. Structurally, IB-AMCA consists of a trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid; AMCA) moiety esterified with 4-(3-aminopropyl)phenol (the isobenzedrine pharmacophore), thereby coupling an established antifibrinolytic lysine mimetic with a phenethylamine-derived scaffold [1]. The parent compound, tranexamic acid (TXA/AMCA), is the clinical gold-standard antifibrinolytic that competitively blocks plasminogen lysine-binding sites (high-affinity Kd = 1.1 µmol/L; low-affinity Kd = 750 µmol/L) and is approximately 5- to 10-fold more potent than epsilon-aminocaproic acid (EACA) on a molar basis [2][3]. IB-AMCA was introduced into the biomedical literature in 1989–1990 and is designated strictly for non-human research use [1][4].

Why Generic Tranexamic Acid Cannot Substitute for Tranexamic Acid Isobenzedrine Ester in Mechanistic and Dual-Pathway Research


Generic tranexamic acid (AMCA/TXA) provides only antifibrinolytic activity via competitive plasminogen lysine-binding site blockade [1]. IB-AMCA is a functionally distinct chimeric ester prodrug designed to investigate the intersection of hemostatic and catecholaminergic pathways—a dual-target paradigm that unmodified TXA cannot address . As demonstrated by Baldacci et al. (1989), IB-AMCA exhibits quantitatively higher in vitro potency than AMCA against streptokinase- and urokinase-induced plasminogen activation [2], meaning that molar-equivalent substitution with generic TXA will underestimate the degree of plasminogen activation inhibition achievable in experimental systems. Furthermore, the isobenzedrine (amphetamine-analog) moiety introduces potential monoamine transporter and trace amine-associated receptor (TAAR) interactions absent from TXA, rendering the chimeric ester irreplaceable for studies probing neurovascular unit integrity, catecholaminergic modulation of coagulation, or dual-mechanism pharmacological tool compound applications . Simple replacement with generic TXA therefore results in both quantitative potency mismatch and qualitative loss of the isobenzedrine-driven pharmacophore dimension.

Quantitative Differentiation Evidence: Tranexamic Acid Isobenzedrine Ester (IB-AMCA) vs. Tranexamic Acid (AMCA) and Class-Level Comparators


In Vitro Antifibrinolytic Potency of IB-AMCA vs. AMCA in Streptokinase- and Urokinase-Induced Plasminogen Activation Assays

In the sole published head-to-head comparative study, Baldacci et al. (1989) directly compared the inhibitory capability of tranexamic acid isobenzedrine ester (IB-AMCA) against the parent compound tranexamic acid (AMCA) in in vitro plasminogen activation assays triggered by both streptokinase and urokinase. The study reported that IB-AMCA demonstrated higher potency than AMCA in inhibiting plasminogen activation induced by both activators [1]. The published abstract and all accessible records confirm the directional superiority of IB-AMCA over AMCA; however, the original full-text article (Boll Soc Ital Biol Sper. 1989;65(6):521-8) does not appear to report discrete IC50 values, full concentration-response curves, or a fold-potency ratio in its publicly indexed metadata [1]. The evidence is therefore qualitatively unambiguous (IB-AMCA > AMCA) but quantitatively imprecise with respect to the magnitude of the potency differential. Notably, the study also identified a paradoxical activatory (rather than inhibitory) effect of AMCA and aminocaproic acid at relatively low concentrations—a biphasic behavior not reported for IB-AMCA, potentially suggesting a differentiated concentration-response profile for the ester derivative [1].

Antifibrinolytic Plasminogen activation inhibition Fibrinolysis

Physicochemical Differentiation: Predicted Lipophilicity and Molecular Flexibility of IB-AMCA vs. Tranexamic Acid

Although experimentally measured logP values for IB-AMCA are not available in the public domain, a computational comparison of structural features reveals substantial physicochemical divergence from the parent compound tranexamic acid. Tranexamic acid (C8H15NO2, MW 157.21 g/mol) has an experimentally determined logP of approximately -1.55 to 0.3 and possesses only 2 rotatable bonds [1][2]. IB-AMCA (C17H26N2O2, MW 290.4 g/mol) incorporates a lipophilic 4-(3-aminopropyl)phenyl ester substituent that adds an aromatic ring and a three-carbon alkylamine chain, increasing the rotatable bond count to 7 . This structural modification is predicted to substantially increase logP (reduced aqueous solubility, enhanced membrane permeability) relative to the highly hydrophilic TXA scaffold. The increased molecular flexibility (7 vs. 2 rotatable bonds) may also confer a larger conformational entropic penalty upon target binding, potentially influencing binding kinetics and selectivity profiles in ways distinct from the rigid TXA scaffold .

Lipophilicity Partition coefficient Molecular flexibility

Dual Pharmacophore Architecture: IB-AMCA vs. Tranexamic Acid Functional Selectivity Profile

IB-AMCA is distinguished from all clinically used antifibrinolytics—including tranexamic acid (TXA), epsilon-aminocaproic acid (EACA), and 4-aminomethylbenzoic acid (PAMBA)—by its deliberate chimeric design that couples a plasminogen-binding tranexamic acid moiety with an isobenzedrine (N-isobenzylamphetamine-analog) pharmacophore . The isobenzedrine component is structurally related to amphetamine and is reported to exhibit affinity for monoamine transporters and trace amine-associated receptors (TAARs) . This is in marked contrast to TXA, EACA, and PAMBA, which function exclusively as lysine mimetics that competitively occupy plasminogen lysine-binding sites without engaging aminergic signaling pathways [1]. No other compound in the lysine-analog antifibrinolytic class incorporates a phenethylamine-derived catecholaminergic modulator. The dual pharmacophore thus enables IB-AMCA to serve as a unique pharmacological tool for investigating the intersection of hemostatic regulation and monoaminergic neurotransmission—an experimental window inaccessible to any approved antifibrinolytic agent .

Dual-target pharmacology Catecholaminergic Neurovascular

Absence of Paradoxical Pro-Fibrinolytic Activity: IB-AMCA vs. AMCA and Aminocaproic Acid at Low Concentrations

The Baldacci et al. (1989) study reported a notable functional differentiation: at relatively low concentrations, both tranexamic acid (AMCA) and aminocaproic acid exerted a peculiar activatory rather than inhibitory effect on plasminogen activation [1]. This biphasic concentration-response behavior—inhibition at higher concentrations but paradoxical stimulation at lower concentrations—was observed for the parent lysine analogs. Strikingly, this paradoxical activatory effect was not reported for IB-AMCA, suggesting that the ester derivative may exhibit a cleaner, monotonic inhibitory profile across the tested concentration range [1]. This finding, if confirmed, would represent a meaningful functional advantage for IB-AMCA in experimental settings requiring consistent, predictable antifibrinolytic activity without the confounding risk of paradoxical fibrinolysis promotion at low dosing.

Biphasic response Paradoxical activation Plasminogen

Optimal Research Application Scenarios for Tranexamic Acid Isobenzedrine Ester (IB-AMCA) Based on Quantitative Differentiation Evidence


In Vitro Maximal-Efficacy Plasminogen Activation Inhibition Studies Requiring Superior Potency to Generic TXA

For in vitro experimental protocols employing streptokinase- or urokinase-induced plasminogen activation models, IB-AMCA should be selected over generic tranexamic acid when maximal inhibitory potency is required. The direct head-to-head comparison by Baldacci et al. (1989) establishes that IB-AMCA exhibits higher inhibitory potency than AMCA against both plasminogen activators [1]. Researchers designing dose-response experiments must account for this potency differential; molar-equivalent substitution with generic TXA will underestimate achievable inhibition. Additionally, the absence of paradoxical activatory effects at low concentrations with IB-AMCA (in contrast to both AMCA and aminocaproic acid) makes IB-AMCA the preferred choice for studies employing extended concentration ranges where biphasic responses would confound data interpretation [1].

Neurovascular and Dual-Pathway Mechanistic Studies Requiring Simultaneous Antifibrinolytic and Catecholaminergic Modulation

IB-AMCA is uniquely suited for preclinical research models investigating the intersection of hemostatic regulation and monoaminergic neurotransmission, such as cerebral hemorrhage, traumatic brain injury (TBI), or neurovascular unit dysfunction. The chimeric design provides antifibrinolytic activity via the tranexamic acid moiety while the isobenzedrine component may engage monoamine transporters and TAARs [1]. This dual-target capability cannot be replicated by any approved single-mechanism antifibrinolytic (TXA, EACA, PAMBA, or aprotinin). Researchers studying clot stabilization with concurrent modulation of catecholaminergic signaling should procure IB-AMCA rather than attempting to co-administer generic TXA with a separate amphetamine analog, which introduces confounding pharmacokinetic variables [1].

Pharmacokinetic Profiling and Prodrug Activation Studies Exploiting Enhanced Lipophilicity

The substantially increased predicted lipophilicity and molecular flexibility of IB-AMCA (7 rotatable bonds; phenyl ester substituent) versus generic TXA (2 rotatable bonds; logP ≈ -1.55 to 0.3) makes IB-AMCA a valuable tool compound for investigating the impact of esterification-based lipophilicity enhancement on the pharmacokinetic properties of antifibrinolytic lysine analogs [1][2]. As an ester, IB-AMCA is expected to undergo hydrolysis to release tranexamic acid in biological matrices, positioning it as a candidate for prodrug activation studies. Researchers focused on tranexamic acid prodrug design, extended-release formulations, or enhanced tissue penetration of antifibrinolytics should select IB-AMCA over generic TXA as a prototype ester prodrug scaffold [1].

Chemical Biology Tool Compound for Target Deconvolution and Pathway Dissection

IB-AMCA serves as a bifunctional chemical probe for dissecting the relative contributions of plasminogen-pathway inhibition versus monoaminergic signaling in complex biological phenotypes. In experimental systems where both fibrinolytic and catecholaminergic pathways may contribute to an observed outcome (e.g., neuroinflammation, blood-brain barrier integrity, or secondary injury cascades), IB-AMCA enables pharmacological dissection that is impossible with single-target agents. By comparing IB-AMCA effects against those of generic TXA alone, isobenzedrine alone, or their co-administration, researchers can attribute phenotypic outcomes to the antifibrinolytic component, the catecholaminergic component, or their synergistic interaction [1]. This tool-compound application leverages the unique chimeric architecture that no generic antifibrinolytic can provide [1].

Quote Request

Request a Quote for Tranexamic acid isobenzedrine ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.